C17 Sphingosin-1-phosphat

Übersicht

Beschreibung

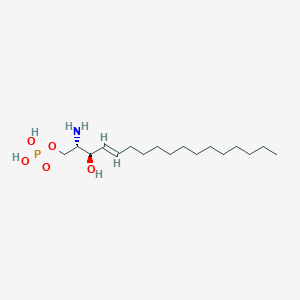

Sphingosin-1-phosphat (d17:1) ist ein Derivat von Ceramid und eine phosphorylierte Form des C17-Analogs von Sphingosin. Es ist ein zwitterionisches Sphingolipid, das in Insekten, Hefen und Pflanzen vorkommt . Diese Verbindung spielt eine entscheidende Rolle als bioaktiver Lipidmediator und reguliert verschiedene physiologische und zelluläre Prozesse wie Atherosklerose, Entzündungen, Immunität, Tumorgenese und Zellproliferation .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Sphingosin-1-phosphat (d17:1) kann enzymatisch synthetisiert werden, indem Sphingosinphosphorylcholin mit Phospholipase D umgesetzt wird. Diese Reaktion liefert nur das Monophosphatprodukt, ohne das Diphosphatprodukt zu bilden . Das Produkt ist typischerweise eine Mischung aus L-threo- und D-erythro-Formen, abhängig von dem verwendeten Verfahren .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Sphingosin-1-phosphat (d17:1) umfassen die enzymatische Phosphorylierung von Sphingosin unter Verwendung von Sphingosin-Kinasen. Diese Kinasen, insbesondere Sphingosin-Kinase 1 und Sphingosin-Kinase 2, katalysieren den Phosphorylierungsprozess, was zur Bildung von Sphingosin-1-phosphat führt .

Wissenschaftliche Forschungsanwendungen

Sphingosin-1-phosphat (d17:1) hat zahlreiche wissenschaftliche Forschungsanwendungen in verschiedenen Bereichen:

Wirkmechanismus

Diese Rezeptoren sind weit verbreitet und übertragen intrazelluläre Signale, um das Zellverhalten wie Migration, Adhäsion, Überleben und Proliferation zu regulieren . Die beteiligten Signalwege umfassen die Aktivierung verschiedener Kinasen und Transkriptionsfaktoren, was zu unterschiedlichen physiologischen Ergebnissen führt .

Wirkmechanismus

Target of Action

C17 Sphingosine-1-phosphate (S1P) primarily targets the Sphingosine-1-phosphate receptors (S1PRs) . These receptors are widely expressed and play a crucial role in various physiological processes . They are involved in regulating cellular behavior, such as migration, adhesion, survival, and proliferation .

Mode of Action

S1P interacts with its targets, the S1PRs, leading to changes in cellular behavior . For instance, exogenous S1P activates S1PR1 and exhibits protective effects against hepatic and renal ischemia and reperfusion . It has been found that S1P can activate the S1PR1-Gq signaling pathway, which increases intracellular calcium concentration, promotes the activation of eNOS, and subsequently inhibits VCAM-1 expression .

Biochemical Pathways

S1P is derived from the hydrolysis of ceramide during the sequential degradation of plasma membrane glycosphingolipids and sphingomyelin . The bulk of sphingosine, the precursor substrate for the synthesis of S1P, is generated by degradation in lysosomes . The catabolically generated sphingosine is phosphorylated by either of two sphingosine kinases, SPHK1 and SPHK2, to produce S1P .

Pharmacokinetics

The pharmacokinetics of S1P involves its metabolism, transport, and signaling functions . Once exported out of cells by cell-specific transporters, chaperone-bound S1P is spatially compartmentalized in the circulatory system . This compartmentalization impacts the bioavailability of S1P.

Result of Action

The interaction of S1P with its receptors leads to various molecular and cellular effects. It regulates the survival of cells and their differentiation, the motility and dynamics of the cytoskeleton, and is involved in the processes of cell migration, proliferation, and autophagy . It also plays a role in numerous mechanisms, including angiogenesis, cell growth, survival and motility, cytoskeletal rearrangement, neural development, CNS function, and immune cell trafficking .

Action Environment

The action of S1P is influenced by various environmental factors. For instance, the quantity and concentration of EPA/DHA used in research can lead to variations in the levels of metabolites produced, which can affect the recognition of these metabolites by specific receptors and their role in cardiovascular protection . Furthermore, the expression of S1PRs and their action depend on the type of CNS cells, the stage of their development, and the state of the whole organism .

Biochemische Analyse

Biochemical Properties

(2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate participates in several biochemical reactions, primarily through its interactions with enzymes and proteins involved in sphingolipid metabolism. One of the key enzymes it interacts with is sphingosine kinase, which phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P). This phosphorylation is crucial for the regulation of various cellular processes, including cell proliferation and survival . Additionally, (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate interacts with ceramidase, which hydrolyzes ceramide to produce sphingosine, further linking it to the sphingolipid metabolic pathway .

Cellular Effects

(2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways by acting as a precursor to sphingosine-1-phosphate, a potent signaling molecule. Sphingosine-1-phosphate binds to its receptors on the cell surface, triggering downstream signaling cascades that affect cell proliferation, migration, and survival . Moreover, (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate impacts gene expression by modulating transcription factors involved in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate involves its conversion to sphingosine-1-phosphate by sphingosine kinase. This binding activates various intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, leading to changes in gene expression and cellular behavior . Additionally, (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate can inhibit or activate specific enzymes, further influencing cellular metabolism and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate have been observed to change over time. The stability of this compound is influenced by factors such as temperature and pH, which can affect its degradation rate . Long-term studies have shown that (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate vary with different dosages in animal models. At low doses, the compound has been shown to promote cell survival and proliferation, while higher doses can induce apoptosis and cell death . These threshold effects are important for determining the therapeutic window of the compound and its potential toxic effects. Additionally, high doses of (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate have been associated with adverse effects such as inflammation and tissue damage .

Metabolic Pathways

(2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate is involved in several metabolic pathways, primarily those related to sphingolipid metabolism. It is a precursor to sphingosine-1-phosphate, which is produced through the action of sphingosine kinase . This compound also interacts with enzymes such as ceramidase and sphingomyelinase, which are involved in the breakdown and synthesis of sphingolipids . These interactions influence metabolic flux and the levels of various metabolites, impacting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with lipid transport proteins that facilitate its movement across cell membranes . Additionally, its distribution within tissues is influenced by factors such as lipid solubility and the presence of binding sites on cellular membranes . These properties are crucial for understanding the bioavailability and pharmacokinetics of the compound.

Subcellular Localization

(2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate is localized in various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus . Its activity and function are influenced by its localization, as it interacts with specific enzymes and receptors within these compartments . Post-translational modifications, such as phosphorylation, can also affect its targeting to specific organelles and its overall function within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sphingosine-1-phosphate (d17:1) can be synthesized enzymatically by reacting sphingosine phosphorylcholine with phospholipase D. This reaction yields only the monophosphate product without forming the diphosphate product . The product is typically a mixture of L-threo and D-erythro forms, depending on the procedure used .

Industrial Production Methods

Industrial production methods for sphingosine-1-phosphate (d17:1) involve the enzymatic phosphorylation of sphingosine using sphingosine kinases. These kinases, specifically sphingosine kinase 1 and sphingosine kinase 2, catalyze the phosphorylation process, resulting in the formation of sphingosine-1-phosphate .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sphingosin-1-phosphat (d17:1) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sphingosin-1-phosphat kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können Sphingosin-1-phosphat zurück zu Sphingosin umwandeln.

Substitution: Substitutionsreaktionen können die Phosphatgruppe oder das Sphingosin-Rückgrat modifizieren.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschte Produktbildung zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Sphingolipid-Metaboliten, die eine wichtige Rolle bei der Zellsignalisierung und physiologischen Prozessen spielen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sphingosin-1-phosphat (d181): Eine ähnliche Verbindung mit einem 18-Kohlenstoff-Sphingosin-Rückgrat.

Sphingosin-1-phosphat (d161): Ein Derivat mit einem 16-Kohlenstoff-Sphingosin-Rückgrat.

Ceramid-1-phosphat: Ein weiteres phosphoryliertes Sphingolipid mit unterschiedlichen biologischen Funktionen.

Einzigartigkeit

Sphingosin-1-phosphat (d17:1) ist einzigartig aufgrund seines spezifischen 17-Kohlenstoff-Sphingosin-Rückgrats, das seine biologische Aktivität und Rezeptor-Interaktionen beeinflusst. Diese strukturelle Variation ermöglicht es, verschiedene physiologische Prozesse im Vergleich zu anderen Sphingosin-1-phosphat-Analoga zu modulieren .

Eigenschaften

IUPAC Name |

[(E,2S,3R)-2-amino-3-hydroxyheptadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h13-14,16-17,19H,2-12,15,18H2,1H3,(H2,20,21,22)/b14-13+/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITGNIYTXHNNNE-LHMZYYNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

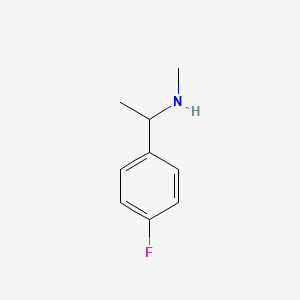

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate quantified in biological samples?

A1: Two main approaches are highlighted in the research:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This method offers high sensitivity and can quantify (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate directly. Researchers used a C17- (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate as an internal standard for accurate quantification. [] This technique is particularly useful for studying (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate levels in cell cultures and tissues.

- Indirect measurement by HPLC after enzymatic dephosphorylation: This method involves treating samples with alkaline phosphatase to remove the phosphate group from (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate, converting it to sphingosine. The resulting sphingosine is then derivatized with o-phthalaldehyde (OPA) and quantified using HPLC. [] This method allows for simultaneous analysis of other sphingoid bases and their phosphates.

Q2: What is the role of sphingosine kinase in the context of (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate signaling?

A2: Sphingosine kinase (SphK) is a key enzyme responsible for phosphorylating sphingosine to produce (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate. [] Therefore, SphK activity directly influences (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate levels within cells. Modulating SphK activity, either through pharmacological activation or inhibition, leads to corresponding changes in (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate levels, impacting various downstream signaling pathways. Researchers can use SphK activity as a proxy to investigate the effects of different stimuli or compounds on (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate signaling.

Q3: Can you provide examples of how researchers have manipulated (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate levels in cells?

A3: The research highlights two specific examples:

- Treatment with tumor necrosis factor-alpha (TNF-α): TNF-α is a cytokine known to activate sphingosine kinase. In the study, treating cells with TNF-α led to a significant increase in SphK activity, suggesting an elevation in (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate levels. [] This approach is valuable for studying the effects of increased (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate signaling.

- Treatment with dimethylsphingosine (DMS): DMS is a known inhibitor of sphingosine kinase. Treating cells with DMS resulted in decreased SphK activity, indicating a reduction in (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate levels. [] This approach helps elucidate the consequences of reduced (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate signaling in cellular processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)

![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)

![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)

![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)

![N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B1309108.png)

![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)